

# A Comparative Guide to H-Tyr(3-I)-OH Efficacy from Various Suppliers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: H-Tyr(3-I)-OH

Cat. No.: B556601

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For researchers and professionals in drug development, the quality and efficacy of chemical reagents are paramount. This guide provides a comparative overview of **H-Tyr(3-I)-OH** (3-Iodo-L-tyrosine), a potent tyrosine hydroxylase inhibitor, from three prominent suppliers: Supplier A, Supplier B, and Supplier C. As direct comparative studies are not readily available in published literature, this guide presents a framework for evaluation based on commonly available product specifications and detailed experimental protocols for independent verification.

## Data Presentation: A Comparative Overview

The following tables summarize key information for **H-Tyr(3-I)-OH** from the selected suppliers. The data for Supplier A is based on information from Selleck Chemicals, for Supplier B from MedChemExpress, and for Supplier C from Aapptec. It is important to note that lot-to-lot variability is expected, and researchers should always consult the Certificate of Analysis (CoA) for specific batches.

Table 1: Supplier Information and Physical Properties

Parameter	Supplier A (Selleck Chemicals)	Supplier B (MedChemExpress)	Supplier C (Aaptec)
Product Name	H-Tyr(3-I)-OH	H-Tyr(3-I)-OH	H-Tyr(3-I)-OH
CAS Number	70-78-0	70-78-0	70-78-0
Molecular Formula	C <sub>9</sub> H <sub>10</sub> INO <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> INO <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> INO <sub>3</sub>
Molecular Weight	307.09 g/mol	307.09 g/mol	307.1 g/mol
Appearance	White to off-white solid	Solid	Not specified
Solubility	DMSO (insoluble), Water (5 mg/mL)	Not specified	Not specified

Table 2: Quality and Purity Specifications

Parameter	Supplier A (Selleck Chemicals)	Supplier B (MedChemExpress)	Supplier C (Aaptec)
Stated Purity	99.79% (for a specific batch)[1]	>98% (typical)	Refer to Certificate of Analysis
Analytical Method	NMR, HPLC	Not specified	Not specified
Certificate of Analysis	Provided for specific batches	Available upon request	Provided for specific batches[2]

Table 3: Biological Activity Data

Parameter	Supplier A (Selleck Chemicals)	Supplier B (MedChemExpress)	Supplier C (Aapptec)
Target	Tyrosine Hydroxylase	Tyrosine Hydroxylase	Not specified
Reported Activity	Effective tyrosine hydroxylase inhibitor[3]	100% inhibition at 100µM, 60-70% inhibition at 10µM[4]	Not specified
IC <sub>50</sub>	Not specified	Not specified	Not specified

## Experimental Protocols: Verifying Efficacy

To independently assess the efficacy of **H-Tyr(3-I)-OH** from different suppliers, the following experimental protocols are recommended.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity of **H-Tyr(3-I)-OH** samples.

Materials:

- **H-Tyr(3-I)-OH** samples from each supplier
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
- UV detector

Procedure:

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation:
  - Prepare a 1 mg/mL stock solution of each **H-Tyr(3-I)-OH** sample in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
  - Filter the samples through a 0.22 µm syringe filter before injection.
- HPLC Conditions:
  - Column: C18 reverse-phase column
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Detection: UV at 280 nm
  - Gradient:
    - 0-5 min: 5% B
    - 5-25 min: 5% to 95% B
    - 25-30 min: 95% B
    - 30-35 min: 95% to 5% B
    - 35-40 min: 5% B
- Data Analysis:
  - Integrate the peak areas from the chromatograms.
  - Calculate the purity of each sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

## Functional Assay: Inhibition of Tyrosine Hydroxylase Activity

This colorimetric assay measures the ability of **H-Tyr(3-I)-OH** to inhibit the activity of tyrosine hydroxylase (TH).

Materials:

- **H-Tyr(3-I)-OH** samples from each supplier
- Recombinant human tyrosine hydroxylase (hTH)
- L-tyrosine (substrate)
- (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH<sub>4</sub>) (cofactor)
- Catalase
- Dithiothreitol (DTT)
- Sodium periodate
- 96-well microplate
- Microplate reader

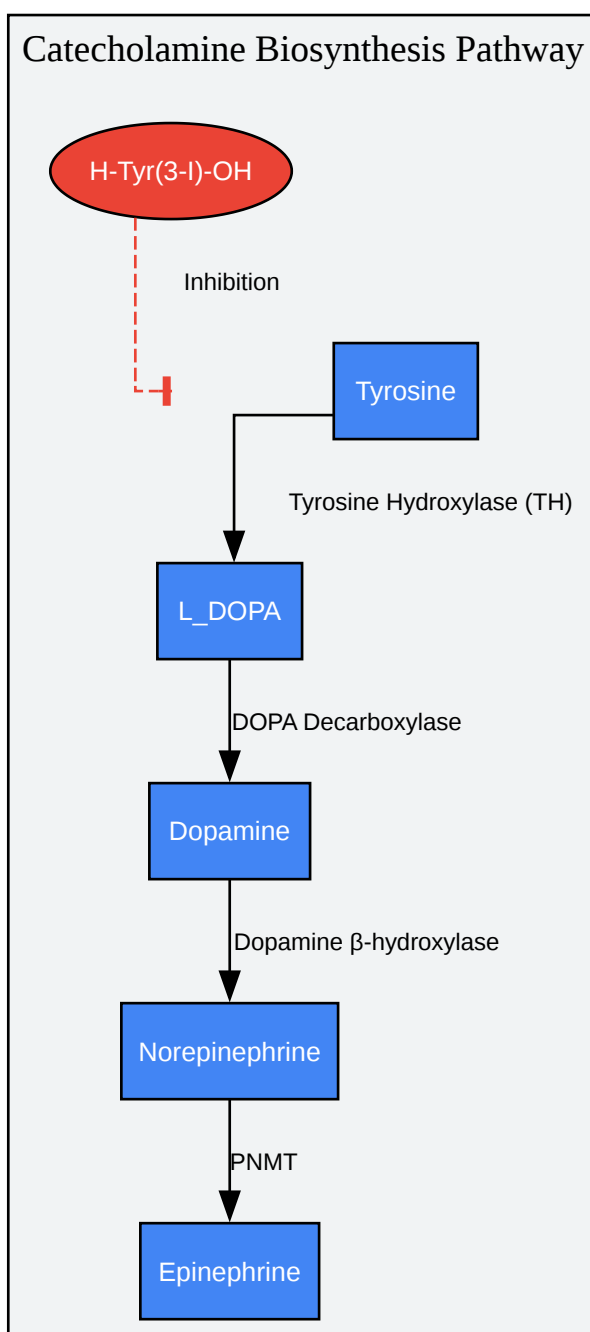
Procedure:

- Reagent Preparation:
  - Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2).
  - Prepare stock solutions of L-tyrosine, BH<sub>4</sub>, catalase, and DTT in the reaction buffer.
  - Prepare serial dilutions of **H-Tyr(3-I)-OH** from each supplier in the reaction buffer.
- Assay Protocol:
  - To each well of a 96-well plate, add the reaction buffer, hTH, BH<sub>4</sub>, catalase, and DTT.

- Add the different concentrations of **H-Tyr(3-I)-OH** or a vehicle control to the respective wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding L-tyrosine to all wells.
- Incubate at 37°C for 20 minutes.
- Stop the reaction and develop the color by adding sodium periodate. This will oxidize the L-DOPA product to dopachrome.
- Measure the absorbance at 475 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **H-Tyr(3-I)-OH** compared to the vehicle control.
  - Plot the percent inhibition against the logarithm of the **H-Tyr(3-I)-OH** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each supplier's product using non-linear regression analysis.

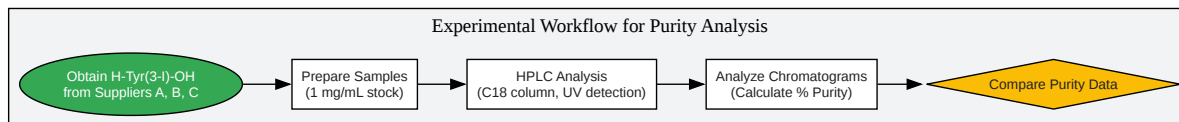
## Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.



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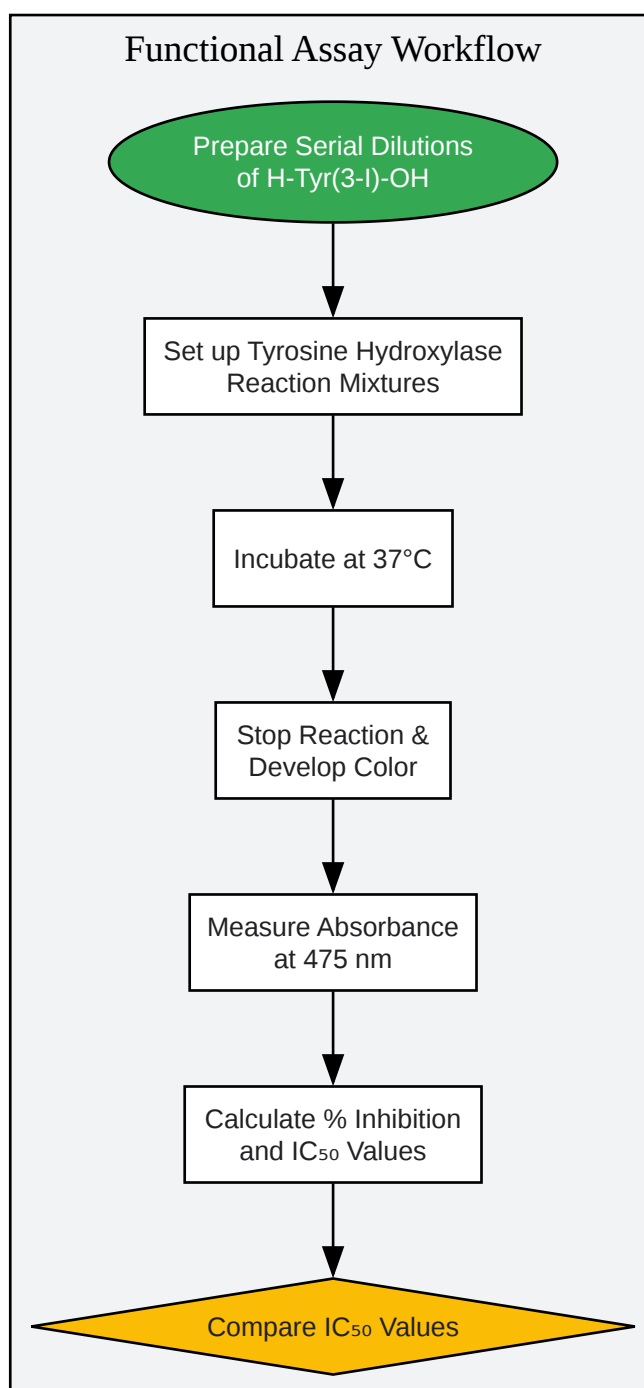
Caption: Catecholamine biosynthesis pathway with **H-Tyr(3-I)-OH** inhibition.



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Caption: Workflow for HPLC-based purity analysis of **H-Tyr(3-I)-OH**.





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Caption: Workflow for determining the inhibitory activity of **H-Tyr(3-I)-OH**.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)